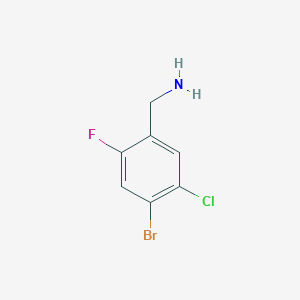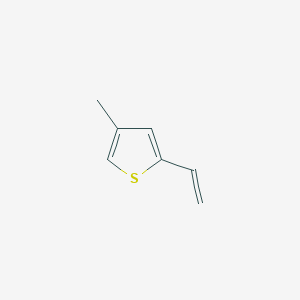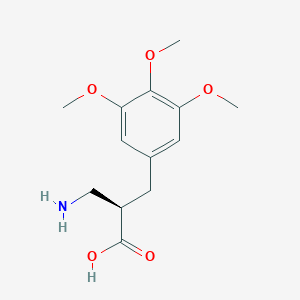
(4-Bromo-5-chloro-2-fluorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-5-chloro-2-fluorophenyl)methanamine is an aromatic amine compound characterized by the presence of bromine, chlorine, and fluorine substituents on a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-5-chloro-2-fluorophenyl)methanamine typically involves multi-step organic reactions. One common synthetic route starts with the halogenation of a phenyl ring, followed by amination. For example, a precursor such as 4-bromo-5-chloro-2-fluorobenzaldehyde can be subjected to reductive amination using reagents like sodium borohydride (NaBH4) and ammonium chloride (NH4Cl) to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and optimized reaction parameters can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-5-chloro-2-fluorophenyl)methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The amine group can be oxidized to form corresponding nitroso or nitro compounds, while reduction can yield primary amines or other reduced derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or other complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted phenylmethanamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
(4-Bromo-5-chloro-2-fluorophenyl)methanamine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials, such as polymers and liquid crystals.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of (4-Bromo-5-chloro-2-fluorophenyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms can enhance the compound’s binding affinity and selectivity towards these targets. The amine group can form hydrogen bonds or electrostatic interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2-chlorophenyl)methanamine
- (5-Bromo-2-fluorophenyl)methanamine
- (4-Chloro-5-fluorophenyl)methanamine
Uniqueness
(4-Bromo-5-chloro-2-fluorophenyl)methanamine is unique due to the specific combination of bromine, chlorine, and fluorine substituents on the phenyl ring. This unique substitution pattern can influence the compound’s reactivity, stability, and biological activity, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C7H6BrClFN |
|---|---|
Molecular Weight |
238.48 g/mol |
IUPAC Name |
(4-bromo-5-chloro-2-fluorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrClFN/c8-5-2-7(10)4(3-11)1-6(5)9/h1-2H,3,11H2 |
InChI Key |
FXXFEWACUBJQTQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Br)F)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-Dichloro-2,2-dimethylbenzo[d][1,3]dioxole](/img/structure/B15221549.png)

![5-Chloro-[2,4'-bipyridin]-3-amine](/img/structure/B15221553.png)
![Pyrazolo[1,5-a]pyrazine-3-carbohydrazide](/img/structure/B15221571.png)







![3-(2-Methoxybenzyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B15221619.png)

